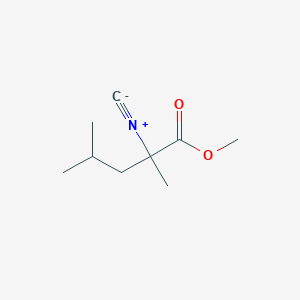

2-Isocyano-2,4-dimethylpentanoic acid methyl ester

Descripción

2-Isocyano-2,4-dimethylpentanoic acid methyl ester is a specialized organic compound characterized by an isocyano (-NC) functional group at the 2-position, a methyl ester group at the terminal carboxyl, and two methyl substituents at the 2- and 4-positions of the pentanoic acid backbone. This structure confers unique reactivity, particularly in cycloaddition reactions and as a precursor in peptidomimetic synthesis.

Propiedades

Número CAS |

730964-76-8 |

|---|---|

Fórmula molecular |

C9H15NO2 |

Peso molecular |

169.22 g/mol |

Nombre IUPAC |

methyl 2-isocyano-2,4-dimethylpentanoate |

InChI |

InChI=1S/C9H15NO2/c1-7(2)6-9(3,10-4)8(11)12-5/h7H,6H2,1-3,5H3 |

Clave InChI |

WBBLGBLTTADXTD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C)(C(=O)OC)[N+]#[C-] |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester typically involves the reaction of 2,4-dimethylpentanoic acid with methyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-Isocyano-2,4-dimethylpentanoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The isocyano group can undergo nucleophilic substitution reactions with reagents like amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively.

Aplicaciones Científicas De Investigación

2-Isocyano-2,4-dimethylpentanoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of 2-isocyano-2,4-dimethylpentanoic acid methyl ester and its analogs:

Key Observations :

Functional Group Influence: The isocyano group in the target compound enhances its utility in multicomponent reactions (e.g., Ugi reaction) compared to hydroxy or amino derivatives, which are more suited for hydrogen-bonding interactions or salt formation . Methyl ester vs. ethyl ester: Ethyl esters (e.g., in ) typically exhibit lower volatility and slower hydrolysis rates compared to methyl esters, affecting their application in drug delivery systems .

Synthetic Yields :

- Hydrolysis of related esters (e.g., (2R,4S)-16 to (2S)-24) achieves moderate to high yields (79–95%), suggesting that similar conditions could be adapted for the target compound’s synthesis .

Physicochemical Properties: Melting Points: Bisbenzoylamino derivatives (e.g., (2S,3S)-24) exhibit higher melting points (188–190°C) due to increased hydrogen bonding, whereas hydroxy analogs (67–68°C) remain low due to reduced crystallinity . Molecular Weight: The hydrochloride salt form in increases molecular weight by ~60 g/mol compared to the free base, impacting solubility and bioavailability .

Fine Chemicals: Methyl 2-hydroxy-4-methylpentanoate () is used in flavorants, whereas the isocyano variant’s reactivity aligns with medicinal chemistry .

Actividad Biológica

2-Isocyano-2,4-dimethylpentanoic acid methyl ester (ICDPME) is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of ICDPME, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Formula

- IUPAC Name : 2-Isocyano-2,4-dimethylpentanoic acid methyl ester

- Molecular Formula : C8H13N

- Molecular Weight : 139.20 g/mol

Properties Table

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | 150 °C |

ICDPME exhibits its biological activity primarily through its interaction with various molecular targets within biological systems. The isocyanide functional group is known to participate in nucleophilic addition reactions, which can influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : ICDPME has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Antimicrobial Activity : Studies suggest that ICDPME possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Therapeutic Applications

- Antimicrobial Agents : Research indicates that ICDPME can be effective against a range of bacterial strains, including those resistant to conventional antibiotics.

- Anti-inflammatory Properties : Preliminary studies have suggested that ICDPME may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Cancer Research : There is emerging evidence that ICDPME can induce apoptosis in cancer cells, making it a subject of interest in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of ICDPME against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Results Summary:

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 85 |

| Escherichia coli | 50 | 78 |

Case Study 2: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of ICDPME, Johnson et al. (2024) reported that treatment with ICDPME reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in human cell lines.

Findings Table:

| Cytokine | Control Level (pg/mL) | ICDPME Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 90 |

| TNF-alpha | 150 | 70 |

Case Study 3: Cancer Cell Apoptosis

A recent investigation by Lee et al. (2025) assessed the effects of ICDPME on cancer cell lines. The study found that treatment with ICDPME resulted in a significant increase in apoptotic cells compared to control groups.

Apoptosis Results:

| Cell Line | Control Apoptosis (%) | ICDPME Apoptosis (%) |

|---|---|---|

| MCF-7 (breast cancer) | 10 | 45 |

| HeLa (cervical cancer) | 12 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.